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molecular formula C9H15NO B8460452 (S)-1-(2-hydroxy-1-methylethyl)-2,5-dimethylpyrrole

(S)-1-(2-hydroxy-1-methylethyl)-2,5-dimethylpyrrole

Cat. No. B8460452
M. Wt: 153.22 g/mol
InChI Key: CSXNBBAVCWNCKP-VIFPVBQESA-N
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Patent
US04233309

Procedure details

Lithium aluminum hydride (3.1 g; 80.5 mmoles) was added to 100 ml of dry ether, and an ether solution (50 ml) of 17.9 g (91.8 mmoles) of ethyl 2-(2,5-dimethylpyrrol-1-yl)propionate was gradually added dropwise to the mixture. After the addition, the mixture was heated under reflux for 2 hours, and worked up with a saturated aqueous solution of sodium sulfate. The ethereal layer was concentrated under reduced pressure to afford 13.5 g of crude 2-(2,5-dimethylpyrrol-1-yl)-1-propanol. Acetic anhydride (50 ml) and 50 ml of pyridine were added to the product, and the mixture was allowed to stand at room temperature for 20 hours. It was then concentrated under reduced pressure and then distilled under reduced pressure to afford 2-(2,5-dimethylpyrrol-1-yl)propyl acetate (13.0 g, 66.8 mmoles, 75.7%) having a boiling point of 116°-118° C./6 mmHg.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
2-(2,5-dimethylpyrrol-1-yl)-1-propanol

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:9]([CH:14]([CH3:20])[C:15](OCC)=[O:16])[C:10]([CH3:13])=[CH:11][CH:12]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC>[CH3:7][C:8]1[N:9]([CH:14]([CH3:20])[CH2:15][OH:16])[C:10]([CH3:13])=[CH:11][CH:12]=1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
17.9 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C(C(=O)OCC)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The ethereal layer was concentrated under reduced pressure

Outcomes

Product
Name
2-(2,5-dimethylpyrrol-1-yl)-1-propanol
Type
product
Smiles
CC=1N(C(=CC1)C)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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